molecular formula C12H16BrNO3 B6174098 3-(4-bromo-2,6-dimethoxyphenyl)morpholine CAS No. 2358941-69-0

3-(4-bromo-2,6-dimethoxyphenyl)morpholine

Cat. No.: B6174098
CAS No.: 2358941-69-0
M. Wt: 302.2
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Description

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a substituted phenyl group. The phenyl ring is substituted with a bromine atom at the para position (C4) and methoxy groups at the ortho positions (C2 and C6). This substitution pattern creates a sterically hindered and electron-rich aromatic system, which may influence its reactivity and interactions in chemical or biological contexts.

Its synthesis likely involves nucleophilic substitution or coupling reactions, common in the preparation of aryl-morpholine derivatives.

Properties

CAS No.

2358941-69-0

Molecular Formula

C12H16BrNO3

Molecular Weight

302.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine typically involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, ensuring that the reaction is efficient and cost-effective. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2,6-dimethoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

3-(4-bromo-2,6-dimethoxyphenyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substitution Pattern : The symmetrical 2,6-dimethoxy groups in the primary compound may enhance steric hindrance and π-π stacking interactions compared to the asymmetrical 3-methoxy group in the analog .

Physicochemical Properties

While quantitative data (e.g., logP, solubility) are unavailable for 3-(4-bromo-2,6-dimethoxyphenyl)morpholine, inferences can be drawn from structural analogs:

  • Lipophilicity: The 2,6-dimethoxy groups likely increase hydrophilicity compared to the mono-methoxy analog. However, the bromine atom counteracts this by adding hydrophobic character.
  • Solubility : The methylene bridge in the analog may improve solubility in polar solvents, whereas the primary compound’s rigid structure could reduce solubility .

Research Findings and Discussion

  • Synthetic Utility : Both compounds serve as building blocks in organic synthesis. The primary compound’s symmetrical structure may simplify regioselective modifications, whereas the analog’s methylene bridge allows for modular derivatization .
  • The analog’s safety profile emphasizes the need for proper ventilation and personal protective equipment (PPE) during use .

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